REACTION_CXSMILES
|
[C:1]1([O:6][CH:7]([O:10][C:11]2[CH2:15][CH2:14][CH2:13][CH:12]=2)[CH2:8][OH:9])[CH2:5][CH2:4][CH2:3][CH:2]=1.[C:16](OC)(=[O:20])[C:17]([CH3:19])=[CH2:18].O>[OH-].[Li+].COC1C=CC(O)=CC=1.CO>[C:16]([O:9][CH2:8][CH:7]([O:6][C:1]1[CH2:5][CH2:4][CH2:3][CH:2]=1)[O:10][C:11]1[CH2:15][CH2:14][CH2:13][CH:12]=1)(=[O:20])[C:17]([CH3:19])=[CH2:18] |f:3.4|
|
Name
|
dicyclopentenyloxyethyl alcohol
|
Quantity
|
776 kg
|
Type
|
reactant
|
Smiles
|
C1(=CCCC1)OC(CO)OC1=CCCC1
|
Name
|
|
Quantity
|
1200 kg
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 kg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
390 g
|
Type
|
catalyst
|
Smiles
|
COC1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3000-liter reactor equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
a thermometer, an air introducing pipe
|
Type
|
ADDITION
|
Details
|
mixed well
|
Type
|
ADDITION
|
Details
|
while introducing
|
Type
|
CUSTOM
|
Details
|
dried air at a rate of 4 m3/ hr
|
Type
|
TEMPERATURE
|
Details
|
refluxing the methyl methacrylate
|
Type
|
DISTILLATION
|
Details
|
through the distillation column
|
Type
|
CUSTOM
|
Details
|
While removing methanol
|
Type
|
CUSTOM
|
Details
|
by-produced by the reaction from the distillation column
|
Type
|
DISTILLATION
|
Details
|
was distilled (about 8 hours)
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
followed by removal of unreacted methyl methacrylate under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction solution was filtered under pressure (5 kg/cm2)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC(OC1=CCCC1)OC1=CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 943 kg | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |